physical and chemical properties of 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline
physical and chemical properties of 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline
An In-depth Technical Guide to 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous synthetic compounds with a broad spectrum of biological activities. Its versatile synthetic accessibility and the ability to be functionalized at various positions have made it a cornerstone in medicinal chemistry and materials science. The introduction of trifluoromethyl (CF₃) groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl group's strong electron-withdrawing nature can also modulate the electronic properties of the quinoline ring system.[2][3]
The hydrazine moiety is a highly reactive functional group that serves as a versatile building block in organic synthesis. It is a potent nucleophile and is frequently used to construct a variety of nitrogen-containing heterocycles.[4][5][6][7] Quinoline derivatives bearing a hydrazine group at the 4-position are particularly valuable intermediates for the synthesis of fused heterocyclic systems and for the introduction of diverse side chains through hydrazone formation.[1][8]
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and potential applications of 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline. As a molecule combining the key features of a quinoline core, two trifluoromethyl substituents, and a reactive hydrazine group, this compound represents a promising building block for the development of novel therapeutic agents and functional materials. The information presented herein is intended for researchers, scientists, and drug development professionals.
Synthesis and Purification
The synthesis of 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline is best approached through a multi-step sequence starting from a suitably substituted aniline. The general strategy involves the construction of the quinoline ring system, followed by the introduction of the hydrazine group.
Synthetic Workflow
The most plausible synthetic route to 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline involves a three-step process:
-
Quinoline Core Construction via Gould-Jacobs Reaction: This classic method for quinoline synthesis involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization to form the 4-hydroxyquinoline core.
-
Chlorination of the 4-hydroxyquinoline: The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
-
Hydrazinolysis of the 4-chloroquinoline: The final step is the reaction of the 4-chloro derivative with hydrazine hydrate to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline
This procedure is adapted from the well-established Gould-Jacobs reaction for quinoline synthesis.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Increase the temperature to 250 °C and maintain for 30-60 minutes. The intermediate will cyclize to form the 4-hydroxyquinoline, which may precipitate from the hot solution.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add a suitable high-boiling point ether, such as diphenyl ether, to dilute the mixture and facilitate filtration. Collect the solid product by vacuum filtration and wash with hexane to remove residual solvent. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 4-chloro-5,7-bis(trifluoromethyl)quinoline
The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation.[9][10]
-
Reaction Setup: In a fume hood, carefully add the crude 5,7-bis(trifluoromethyl)-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 3: Synthesis of 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline
The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.[1][11]
-
Reaction Setup: To a solution of 4-chloro-5,7-bis(trifluoromethyl)quinoline (1.0 eq) in ethanol in a round-bottom flask, add an excess of hydrazine hydrate (e.g., 5-10 eq).
-
Heating: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline.
Physicochemical Properties
Due to the lack of direct experimental data for 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Description |
| Appearance | Likely a colorless to pale yellow solid.[12] |
| Molecular Formula | C₁₁H₇F₆N₃ |
| Molecular Weight | 295.19 g/mol |
| Melting Point | Expected to be a solid with a melting point above 150 °C.[13] |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Poorly soluble in water and nonpolar solvents like hexane. |
| pKa | The hydrazine moiety will be basic, and the quinoline nitrogen will also have basic properties. The exact pKa values are not determined. |
Spectroscopic Data (Predicted)
-
¹H NMR:
-
The aromatic protons on the quinoline ring are expected to appear in the range of δ 7.5-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the two trifluoromethyl groups.
-
The N-H protons of the hydrazine group will likely appear as a broad singlet. The chemical shift will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm).
-
The carbon atoms of the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms.
-
-
¹⁹F NMR:
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) is expected at m/z 295. The fragmentation pattern would likely involve the loss of nitrogen and parts of the hydrazine group.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching: 3200-3400 cm⁻¹ (from the hydrazine group).
-
C=N and C=C stretching: 1500-1650 cm⁻¹ (aromatic ring vibrations).
-
C-F stretching: 1100-1300 cm⁻¹ (strong absorptions from the trifluoromethyl groups).
-
Chemical Properties and Reactivity
The chemical behavior of 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline is dictated by the interplay of its three key structural components: the quinoline ring, the trifluoromethyl groups, and the hydrazine moiety.
Reactivity of the Hydrazine Group
The hydrazine group is the most reactive site in the molecule for many synthetic transformations.
-
Nucleophilicity: The terminal nitrogen of the hydrazine is a strong nucleophile and can participate in a variety of reactions, including N-alkylation and N-acylation.
-
Hydrazone Formation: The compound is expected to react readily with aldehydes and ketones to form the corresponding hydrazones.[1] This reaction is a cornerstone for creating diverse molecular libraries for biological screening.
-
Precursor for Fused Heterocycles: The hydrazine moiety is a key synthon for the construction of fused nitrogen-containing heterocyclic systems, such as triazoloquinolines.[16] This opens up avenues for the synthesis of complex polycyclic molecules with potential biological activity.
Reactivity of the Quinoline Ring
-
Aromaticity: The quinoline ring is aromatic, but its reactivity towards electrophilic aromatic substitution is significantly reduced by the two strongly electron-withdrawing trifluoromethyl groups.
-
Basicity: The nitrogen atom in the quinoline ring is basic, allowing for salt formation with acids.
Influence of the Trifluoromethyl Groups
-
Electronic Effects: The CF₃ groups are powerful electron-withdrawing groups, which deactivates the quinoline ring towards electrophilic attack and increases the acidity of any N-H protons.
-
Physicochemical Properties: As mentioned earlier, the trifluoromethyl groups increase the lipophilicity of the molecule, which can be advantageous for bioavailability in drug candidates. They also enhance metabolic stability by blocking potential sites of oxidative metabolism.
Potential Applications
While specific applications for 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline have not been reported, its structural features suggest significant potential in several areas of chemical research and development.
-
Medicinal Chemistry: The quinoline core is present in many approved drugs, and the introduction of trifluoromethyl groups is a common strategy in modern drug design.[1][8] This molecule is an excellent starting point for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline or quinazoline scaffold.[17] The hydrazine group can be used to attach various side chains to target the active site of kinases.
-
Anticancer Agents: The versatile reactivity of the hydrazine allows for the creation of diverse libraries of compounds for screening against various cancer cell lines.[8]
-
-
Materials Science: The rigid, planar quinoline system, combined with the potential for creating extended conjugated systems through the hydrazine linker, suggests that derivatives of this compound could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[16]
Safety and Handling
No specific toxicity data is available for 5,7-bis(trifluoromethyl)-4-hydrazinoquinoline. However, based on the known hazards of related compounds, appropriate safety precautions must be taken.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrazine Toxicity: Hydrazines as a class of compounds are known to be toxic and are considered potential human carcinogens.[18] Therefore, exposure should be minimized.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
5,7-bis(trifluoromethyl)-4-hydrazinoquinoline is a synthetically accessible and highly versatile chemical building block. Its unique combination of a privileged quinoline scaffold, two electron-withdrawing trifluoromethyl groups, and a reactive hydrazine moiety makes it a compound of significant interest for researchers in medicinal chemistry and materials science. While direct experimental data on this specific molecule is limited, its properties and reactivity can be reliably inferred from well-established chemical principles and data from closely related analogues. This guide provides a solid foundation for the synthesis, handling, and further exploration of this promising compound.
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